1-((4-Bromophenoxy)methyl)-2-fluorobenzene
Overview
Description
1-((4-Bromophenoxy)methyl)-2-fluorobenzene is a compound that can be considered a derivative of benzene, where a bromine atom and a fluorine atom are attached to different benzene rings, which are connected through a methylene bridge with an ether linkage. This compound is of interest due to its potential use in various chemical syntheses and applications in material science, pharmaceuticals, and organic electronics.
Synthesis Analysis
The synthesis of related brominated and fluorinated benzene derivatives has been reported in the literature. For instance, the synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene was achieved using p-xylene as a starting material through a multi-step process involving nitration, reduction, diazotization, and bromination with N-bromosuccinimide (NBS), with an overall yield of 30% . Similarly, the synthesis of 2-fluoro-4-bromobiphenyl, a related biphenyl compound, was developed as a key intermediate for the manufacture of flurbiprofen, a non-steroidal anti-inflammatory drug . These syntheses involve complex reactions and careful control of conditions to achieve the desired products.
Molecular Structure Analysis
The molecular structure of related compounds has been investigated using various spectroscopic methods. For example, the structure of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene and its derivatives were confirmed by 19F NMR spectroscopy and X-ray crystallography, which revealed large bond angles around the phosphorus atoms . Similarly, the structure of 1-fluoro-2,5-dimethoxy-4-nitrobenzene was confirmed by X-ray crystallography and characterized by 1H and 13C-NMR10. These studies provide insights into the molecular geometry and electronic environment of the atoms within the molecule.
Chemical Reactions Analysis
The reactivity of brominated and fluorinated benzene derivatives has been explored in various chemical reactions. For instance, the arylating reaction of amines with 1-fluoro-2,4-dinitrobenzene was catalyzed by micelles of cetrimonium bromide, demonstrating the potential for micellar catalysis in organic synthesis . Additionally, the preparation of 4-[18F]fluorobromo- and [18F]fluoroiodobenzene as precursors for organometallic nucleophilic reagents was achieved through nucleophilic exchange reactions . These studies highlight the versatility of brominated and fluorinated benzene derivatives in chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated and fluorinated benzene derivatives are influenced by the presence of halogen atoms, which can affect their polarity, boiling points, and reactivity. For example, the presence of fluorine atoms in the tetrafluorobenzene derivative led to crowded molecular structures as reflected in 19F NMR spectroscopy . The introduction of bromine and other substituents can also impact the solubility and stability of these compounds, as well as their potential applications in various fields.
Scientific Research Applications
Application in Organic Synthesis
- Scientific Field : Organic Chemistry
- Summary of the Application : The compound "1-[(4-Bromophenoxy)methyl]-1H-pyrazole-" , which is structurally similar to “1-((4-Bromophenoxy)methyl)-2-fluorobenzene”, is used in organic synthesis .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of the application were not specified in the source .
Application in the Synthesis of Secondary Alcohols
- Scientific Field : Organic Chemistry
- Summary of the Application : A novel racemic secondary alcohol has been synthesized through S-alkylation of “4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol” in alkaline medium with “2-bromo-1-phenylethanone” followed by reduction of the corresponding ketone .
- Methods of Application : The compound was synthesized through S-alkylation of “4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol” in alkaline medium with “2-bromo-1-phenylethanone” followed by reduction of the corresponding ketone .
- Results or Outcomes : The novel racemic secondary alcohol was successfully synthesized .
Synthesis of 4-methoxymethylbenzoic acid
- Scientific Field : Organic Chemistry
- Summary of the Application : The compound “4-bromomethylbenzoic acid”, which is structurally similar to “1-((4-Bromophenoxy)methyl)-2-fluorobenzene”, is used in the synthesis of "4-methoxymethylbenzoic acid" .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of the application were not specified in the source .
Methyl 4-(4-bromophenoxy)benzoate
- Scientific Field : Organic Chemistry
- Summary of the Application : “Methyl 4-(4-bromophenoxy)benzoate” is a compound that is structurally similar to "1-((4-Bromophenoxy)methyl)-2-fluorobenzene" .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of the application were not specified in the source .
Synthesis of 4-methoxymethylbenzoic acid
- Scientific Field : Organic Chemistry
- Summary of the Application : The compound “4-bromomethylbenzoic acid”, which is structurally similar to “1-((4-Bromophenoxy)methyl)-2-fluorobenzene”, is used in the synthesis of "4-methoxymethylbenzoic acid" .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of the application were not specified in the source .
Methyl 4-(4-bromophenoxy)benzoate
- Scientific Field : Organic Chemistry
- Summary of the Application : “Methyl 4-(4-bromophenoxy)benzoate” is a compound that is structurally similar to "1-((4-Bromophenoxy)methyl)-2-fluorobenzene" .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of the application were not specified in the source .
properties
IUPAC Name |
1-bromo-4-[(2-fluorophenyl)methoxy]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO/c14-11-5-7-12(8-6-11)16-9-10-3-1-2-4-13(10)15/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRRODGDWJXPRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Bromophenoxy)methyl)-2-fluorobenzene | |
CAS RN |
934240-59-2 | |
Record name | 1-[(4-bromophenoxy)methyl]-2-fluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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